4-Cyano-2-hydroxyquinoline
Overview
Description
4-Cyano-2-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 4-position and a hydroxyl group (-OH) at the 2-position of the quinoline ring.
Mechanism of Action
Target of Action
4-Cyano-2-hydroxyquinoline, like other quinoline derivatives, is known to interact with a variety of biological targetsQuinoline derivatives have been reported to exhibit a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some quinoline derivatives inhibit enzyme activity, disrupt cell signaling pathways, or interfere with the function of specific receptors . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to successfully engage in various transformations .
Biochemical Pathways
For instance, quinoline derivatives have been reported to affect pathways related to inflammation, infection, and cell proliferation .
Result of Action
These effects could include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .
Biochemical Analysis
Biochemical Properties
It is known that quinolines, the parent compounds, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinolines exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxyquinoline typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method is the Gould-Jacobs reaction, which involves the cyclization of an anthranilic acid derivative with a β-ketoester in the presence of a dehydrating agent . Another method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Cyano-2-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including malaria and bacterial infections.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the cyano group at the 4-position.
4-Hydroxyquinoline: Lacks the hydroxyl group at the 2-position.
8-Hydroxyquinoline: Hydroxyl group is at the 8-position instead of the 2-position
Uniqueness
4-Cyano-2-hydroxyquinoline is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODUPRQADKKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493522 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63158-99-6 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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